![molecular formula C13H18FN3O B2905649 2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide CAS No. 883817-27-4](/img/structure/B2905649.png)
2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide
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Overview
Description
“2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide” is a chemical compound with the linear formula C13H18FN3O . It has a CAS number of 883817-27-4 and a molecular weight of 251.306 .
Molecular Structure Analysis
The molecular structure of “2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide” includes a piperazine ring, which often adopts a chair conformation . The compound also contains a fluorobenzoyl group and an ethylamine group attached to the piperazine ring .Chemical Reactions Analysis
While specific chemical reactions involving “2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide” are not available, related compounds have been studied. For example, the fluorination reaction of a similar compound was analyzed using various radioanalytical methods .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide” include a molecular weight of 251.306 . The compound’s log P value, a measure of its lipophilicity, is not directly available but can be inferred from similar compounds .Scientific Research Applications
Anticancer Activity
The compound has shown potential in the development of anticancer drugs. Its structure, which includes a piperazine moiety and a fluorine atom, has been associated with cytotoxicity against cancer cells. For instance, similar benzoxazole derivatives have been evaluated for their cytotoxic effects on human A-549 lung carcinoma cells, indicating the potential of such compounds in cancer therapy .
Rational Drug Design
The compound’s structure is suitable for rational drug design, particularly in dermatology and rheumatology. Its molecular framework allows for modifications that can lead to the development of targeted therapies for various skin conditions and rheumatic diseases .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theTyrosine-protein kinase Lck . This protein plays an essential role in the selection and maturation of developing T-cells in the thymus and in the function of mature T-cells .
Mode of Action
Similar compounds have been found to interact with their targets, possibly binding between the agonist binding site and the g protein interaction switch site, affecting the activation mechanism .
Biochemical Pathways
Similar compounds have been found to influence pathways related to serotonin receptors , which could potentially affect mood and anxiety levels.
Pharmacokinetics
Similar compounds have been found to have high potency and selectivity , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to display positive cooperativity and have anxiolytic effects following central administration in vivo .
Action Environment
It’s worth noting that the activity of similar compounds can be increased in acidic environments .
properties
IUPAC Name |
2-fluoro-N-(2-piperazin-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c14-12-4-2-1-3-11(12)13(18)16-7-10-17-8-5-15-6-9-17/h1-4,15H,5-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYHXDARARLYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide |
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